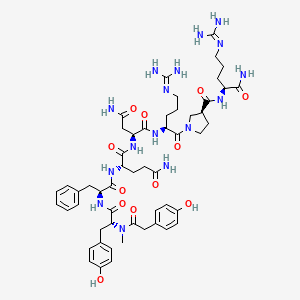
HO-Lva
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of HO-Lva involves solid-phase peptide synthesis (SPPS) techniques. The peptidic part of the molecule is synthesized on p-methylbenzhydrylamine resin, and the arylazido group is attached in solution with PyBOP under dual wavelength reverse phase HPLC monitoring . This method allows for the identification and isolation of the target compound with high purity.
Chemical Reactions Analysis
HO-Lva undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HO-Lva has a wide range of scientific research applications, including:
Mechanism of Action
HO-Lva exerts its effects by binding to the V1a vasopressin receptor, thereby inhibiting the receptor’s interaction with its natural ligand, vasopressin . This binding prevents the activation of downstream signaling pathways that are normally triggered by vasopressin, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets involved include the V1a receptor and associated G protein-coupled signaling pathways .
Comparison with Similar Compounds
HO-Lva is unique compared to other similar compounds due to its high selectivity for the V1a vasopressin receptor and its ability to adopt a pseudocyclic conformation similar to that of cyclic agonists . Similar compounds include:
F-180: Another selective V1a vasopressin receptor agonist with high affinity.
[125I][Lys(3N3Phpa)8]this compound: A photoactivatable linear peptide antagonist used for receptor labeling studies.
These compounds share structural similarities with this compound but differ in their specific functional properties and applications.
Properties
Molecular Formula |
C53H74N16O12 |
|---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(3S)-3-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)acetyl]-methylamino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C53H74N16O12/c1-68(44(74)27-32-13-17-35(71)18-14-32)41(26-31-11-15-34(70)16-12-31)50(80)67-39(25-30-7-3-2-4-8-30)48(78)64-37(19-20-42(54)72)47(77)66-40(28-43(55)73)49(79)65-38(10-6-23-62-53(59)60)51(81)69-24-21-33(29-69)46(76)63-36(45(56)75)9-5-22-61-52(57)58/h2-4,7-8,11-18,33,36-41,70-71H,5-6,9-10,19-29H2,1H3,(H2,54,72)(H2,55,73)(H2,56,75)(H,63,76)(H,64,78)(H,65,79)(H,66,77)(H,67,80)(H4,57,58,61)(H4,59,60,62)/t33-,36-,37-,38-,39-,40-,41+/m0/s1 |
InChI Key |
QSWYUUWOWAFPRH-PDQNOIBYSA-N |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@@H](C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCC(C3)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


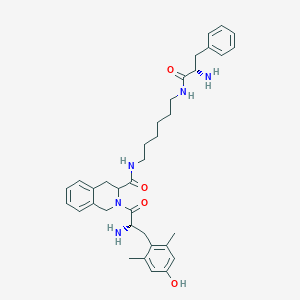
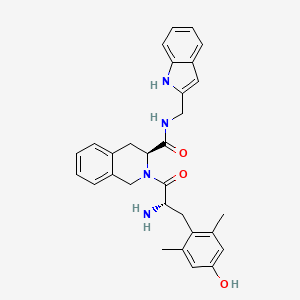
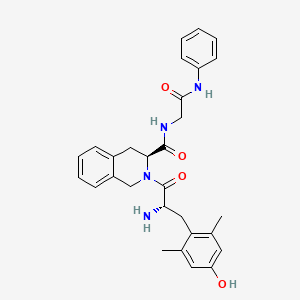

![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)


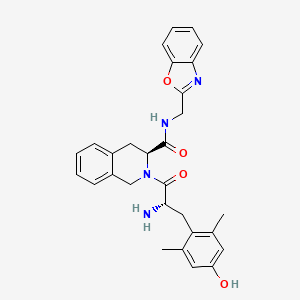
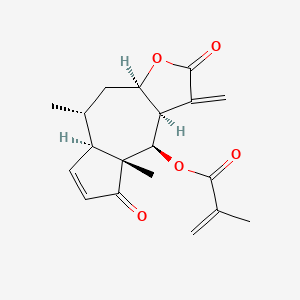
![Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
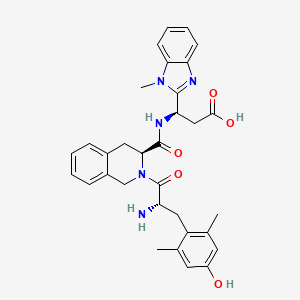
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)

